Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) is a classical high-potential halogenated quinone utilized extensively as a stoichiometric oxidant, a selective dehydrogenation reagent, and a critical structural precursor in industrial pigment synthesis [1]. Characterized by its four electron-withdrawing chlorine atoms, it possesses a significantly elevated 1-electron reduction potential compared to unsubstituted quinones, enabling efficient hydride abstraction and stable radical anion formation[2]. In procurement contexts, chloranil occupies a strategic middle ground: it provides a stronger thermodynamic driving force than p-benzoquinone, yet acts as a milder, more selective oxidant than 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This precise redox balance makes it an indispensable reagent for controlled oxidations, the formulation of conductive charge-transfer complexes, and the large-scale condensation synthesis of high-performance dioxazine dyes such as Pigment Violet 23 [1].
Dehydrogenation, oxidative coupling, aromatization
Moderate electrophilic window; reduces overoxidation risk
Ether/acetone soluble; practically water insoluble
Substituting chloranil with its closest high-potential analog, DDQ, introduces severe process safety and selectivity risks. In the presence of protic solvents (water or alcohols), DDQ decomposes to release highly toxic hydrogen cyanide (HCN) gas, requiring stringent anhydrous conditions and specialized scrubbing infrastructure[1]. Furthermore, DDQ's aggressive reactivity frequently causes yield-destroying over-oxidation in sterically hindered or sensitive substrates. Conversely, substituting downwards to the cheaper, unsubstituted p-benzoquinone (BQ) fails because BQ lacks the necessary electron affinity and reduction potential to initiate efficient hydride abstraction [2]. Lateral substitution with heavier halogens, such as bromanil, alters the absolute electron affinity, which degrades the precise energy-level matching required for maximum electrical conductivity in solid-state charge-transfer complexes [3].
Chloranil functions as a mild, high-potential quinone that prevents the over-oxidation commonly observed with DDQ. While DDQ reacts approximately 550 times faster in standard dehydrogenation assays (e.g., tetralin conversion), this aggressive reactivity often leads to substrate decomposition or unwanted secondary oxidations in sensitive molecules like sterically hindered phenols [1]. Chloranil's moderated reduction potential allows reactions to arrest at the initial oxidation state, ensuring higher yields of the desired primary product without downstream degradation [2].
| Evidence Dimension | Relative dehydrogenation reaction rate |
| Target Compound Data | 1x (Baseline for controlled, selective oxidation) |
| Comparator Or Baseline | DDQ (~550x faster reaction rate) |
| Quantified Difference | DDQ is ~550 times faster but suffers from over-oxidation; Chloranil provides selective primary oxidation. |
| Conditions | Dehydrogenation of tetralin and oxidation of sterically hindered phenols. |
Buyers synthesizing sensitive intermediates should procure chloranil to avoid the yield-destroying over-oxidation and side reactions characteristic of DDQ.
A critical limitation of DDQ in industrial scale-up is its instability in the presence of water or alcohols, where it decomposes to generate highly toxic hydrogen cyanide (HCN) gas [1]. Chloranil, lacking cyano groups, is fundamentally incapable of producing HCN. This structural difference allows chloranil to be deployed safely in a much broader range of protic solvents and moisture-rich environments without requiring extreme anhydrous conditions or specialized gas-scrubbing infrastructure [1].
| Evidence Dimension | Toxic gas generation in protic solvents |
| Target Compound Data | 0 ppm HCN generated (structurally impossible) |
| Comparator Or Baseline | DDQ (Generates highly toxic HCN gas upon decomposition) |
| Quantified Difference | Complete elimination of the HCN generation hazard. |
| Conditions | Reactions conducted in the presence of water or alcoholic solvents. |
Eliminates the need for stringent anhydrous conditions and costly safety infrastructure required when handling DDQ at industrial scale.
In the formulation of organic charge-transfer complexes, the absolute electron affinity of the acceptor dictates the resulting electrical conductivity. Chloranil possesses an electron affinity of 2.76 eV, which is quantitatively higher than its heavier analog bromanil (2.44 eV) [1]. This 0.32 eV difference allows chloranil to form more stable, higher-conductivity complexes with tertiary amines and imidazoles, outperforming bromanil in solid-state conductivity metrics [1].
| Evidence Dimension | Absolute electron affinity (eV) |
| Target Compound Data | 2.76 eV |
| Comparator Or Baseline | Bromanil (2.44 eV) |
| Quantified Difference | +0.32 eV higher electron affinity for Chloranil. |
| Conditions | Gas-phase electron attachment and solid-state charge-transfer complex conductivity assays. |
Essential for materials scientists who require precise energy-level matching to maximize the electrical conductivity of donor-acceptor complexes.
For processes requiring efficient hydride abstraction, the unsubstituted p-benzoquinone (BQ) often lacks sufficient thermodynamic driving force. Chloranil overcomes this limitation through its four electron-withdrawing chlorine atoms, which significantly elevate its 1-electron reduction potential. Electrochemical measurements demonstrate that chloranil's 1-electron reduction potential is approximately 525 mV higher (more positive) than that of BQ [1]. This classifies chloranil as a true 'high-potential' quinone capable of driving oxidations that BQ cannot initiate.
| Evidence Dimension | 1-electron reduction potential difference (ΔEmp) |
| Target Compound Data | High-potential baseline |
| Comparator Or Baseline | p-Benzoquinone (BQ) |
| Quantified Difference | +525 mV higher 1-electron reduction potential for Chloranil. |
| Conditions | Cyclic voltammetry in standardized non-aqueous conditions. |
Justifies the selection of chloranil over cheaper, unsubstituted quinones when a stronger thermodynamic driving force is required for electron transfer.
Chloranil is the essential, non-substitutable precursor for the condensation reaction with 3-amino-N-ethylcarbazole to produce Pigment Violet 23 (PV 23), a high-performance commercial pigment. Its specific tetra-chloro substitution pattern is strictly required to form the centrosymmetric angular structure of the dioxazine dye [1].
Ideal for laboratory and industrial scale dehydrogenation where the substrate is prone to over-oxidation. It is specifically selected over DDQ when the reaction must be conducted in protic solvents (water or alcohols), entirely eliminating the risk of toxic hydrogen cyanide (HCN) gas generation [2].
Selected over bromanil and p-benzoquinone in the development of conductive organic materials and charge-transfer complexes with tertiary amines and imidazoles, owing to its optimal 2.76 eV electron affinity which maximizes solid-state electrical conductivity [3].
Irritant;Environmental Hazard